

(R)-Piperidine-3-carboxamide: A Physicochemical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: (R)-piperidine-3-carboxamide

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An In-depth Technical Guide

(R)-piperidine-3-carboxamide, a chiral derivative of the piperidine heterocyclic ring system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a secondary amine and a primary amide, impart specific physicochemical characteristics that are critical for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **(R)-piperidine-3-carboxamide**, complete with experimental methodologies and a workflow for property determination, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical profile of a molecule is fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. The key properties of **(R)-piperidine-3-carboxamide** are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O	[1][2]
Molecular Weight	128.17 g/mol	[1][3][4]
Appearance	White to Off-White Solid/Powder	[1][5]
Melting Point	103-106 °C (lit.)	[3][5]
Boiling Point	311.7±31.0 °C (Predicted)	[1]
pKa	16.50±0.20 (Predicted)	[1][3][5]
logP (XLogP3)	-1.3	[4]
Solubility	Slightly soluble in DMF, DMSO, Methanol, and Water	[1]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is a robust indicator of its purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to broaden and depress the melting range. [6] The capillary method is a widely used and straightforward technique for this determination. [7]

Methodology:

- Sample Preparation: A small quantity of the dry, powdered **(R)-piperidine-3-carboxamide** is packed into a thin-walled capillary tube, which is sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, alongside a calibrated thermometer.[6]

- Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range constitutes the melting point.^[8] Modern apparatuses often use digital imaging to aid in the precise determination of these points.^[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **(R)-piperidine-3-carboxamide**, the pKa of the piperidine nitrogen is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a classic and reliable method for pKa determination.^{[9][10]}

Methodology:

- Solution Preparation: A precise amount of **(R)-piperidine-3-carboxamide** is dissolved in a suitable solvent, typically water or a co-solvent system.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the analyte.^[11]
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.^[11]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the piperidine nitrogen are equal.^{[9][11]} This corresponds to the inflection point of the sigmoid-shaped titration curve.^[9]

logP Determination

The logarithm of the partition coefficient (logP) between an organic solvent (commonly n-octanol) and water is a key measure of a compound's lipophilicity.^[12] This property is crucial for predicting membrane permeability and overall pharmacokinetic behavior. The shake-flask

method is the traditional and most widely accepted technique for experimental logP determination.[9][12]

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **(R)-piperidine-3-carboxamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[9]
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12][14]

Solubility Determination

Solubility, the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical parameter for drug formulation and delivery.[15] The equilibrium solubility method is a common approach.

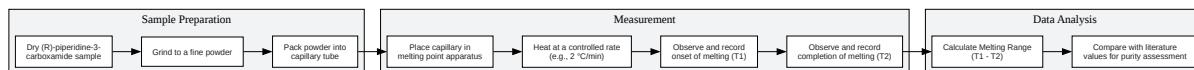
Methodology:

- Sample Addition: An excess amount of solid **(R)-piperidine-3-carboxamide** is added to a known volume of the solvent (e.g., water, buffer) in a vial.[16]
- Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[15][16]

- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Solubility Expression: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of **(R)-piperidine-3-carboxamide** using the capillary method.



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Caption: Workflow for Melting Point Determination.

This guide provides a foundational understanding of the key physicochemical properties of **(R)-piperidine-3-carboxamide** and the experimental approaches to their determination. A thorough characterization of these properties is an indispensable step in the rational design and development of new pharmaceuticals.

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